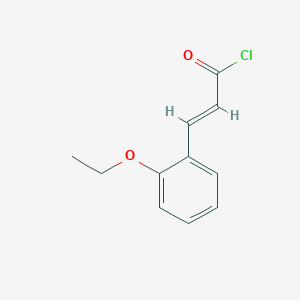

2-Ethoxycinnamoyl chloride

Description

2-Ethoxycinnamoyl chloride is a cinnamic acid derivative where the hydroxyl group at the 2-position of the benzene ring is substituted with an ethoxy group (-OCH₂CH₃), and the carboxylic acid moiety is converted to a reactive acyl chloride (-COCl). This compound is primarily used as an acylating agent in organic synthesis, enabling the introduction of the cinnamoyl group into target molecules. Its structure combines aromaticity with electrophilic reactivity, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

(E)-3-(2-ethoxyphenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3/b8-7+ |

InChI Key |

TZHREHNGCYHEKU-BQYQJAHWSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)Cl |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-ethoxycinnamoyl chloride can be inferred through comparisons with analogous acyl chlorides and cinnamate derivatives. Below is a detailed analysis:

Cinnamoyl Chloride Derivatives

a) 2',6'-Dichlorocinnamoyl Chloride

- Structure : Features chlorine substituents at the 2' and 6' positions of the benzene ring instead of ethoxy .

- Reactivity : The electron-withdrawing chlorine groups enhance electrophilicity at the acyl chloride site, increasing reactivity toward nucleophiles like amines or alcohols.

- Applications: Used in synthesizing dichlorinated cinnamate esters or amides, which may exhibit enhanced biological activity compared to non-halogenated analogs .

| Property | 2-Ethoxycinnamoyl Chloride | 2',6'-Dichlorocinnamoyl Chloride |

|---|---|---|

| Substituent Effects | Electron-donating ethoxy group | Electron-withdrawing chlorine atoms |

| Electrophilicity | Moderate | High |

| Typical Applications | Drug intermediates, polymers | Agrochemicals, bioactive molecules |

b) Acetyl Chloride (CH₃COCl)

- Structure : A simple aliphatic acyl chloride lacking aromaticity .

- Reactivity : Highly reactive due to the absence of steric hindrance and electron-donating groups. Reacts violently with water or alcohols.

- Hazards : Flammable, corrosive, and toxic, requiring stringent safety protocols during handling .

| Property | 2-Ethoxycinnamoyl Chloride | Acetyl Chloride |

|---|---|---|

| Aromatic Substituent | Yes (ethoxy group) | No |

| Reactivity with Water | Moderate (controlled hydrolysis) | Violent (rapid hydrolysis) |

| Storage Conditions | Dry, inert atmosphere | Cold, flame-free environment |

Functional Group Analogues

a) 2-Methoxyethoxymethyl Chloride (C₄H₉ClO₂)

- Structure : Contains a methoxyethoxy-methyl group (-CH₂OCH₂CH₂OCH₃) and a chloride .

- Reactivity : Functions as an alkylating agent rather than an acylating agent. Participates in nucleophilic substitutions, e.g., in protecting group chemistry.

| Property | 2-Ethoxycinnamoyl Chloride | 2-Methoxyethoxymethyl Chloride |

|---|---|---|

| Reactive Site | Acyl chloride (-COCl) | Alkyl chloride (-CH₂Cl) |

| Primary Use | Acylation | Alkylation, protecting groups |

| Hazard Profile | Corrosive, moisture-sensitive | Toxic, releases HCl |

Key Research Findings and Inferences

Substituent Impact on Reactivity :

- Electron-donating groups (e.g., ethoxy) in 2-ethoxycinnamoyl chloride moderate its electrophilicity compared to halogenated analogs, enabling controlled reactions in multi-step syntheses.

- Halogenated cinnamoyl chlorides (e.g., 2',6'-dichloro) exhibit higher reactivity but reduced stability under ambient conditions .

Applications in Drug Development :

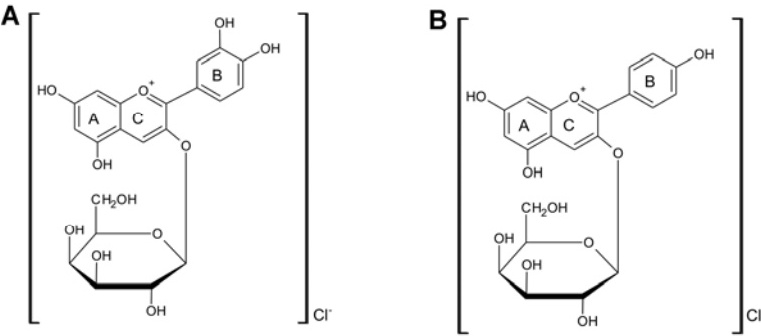

- Cinnamoyl chlorides are pivotal in synthesizing prodrugs or polymer precursors. For example, anthocyanin derivatives (e.g., ideain chloride) utilize similar acylating strategies for stability enhancement .

Safety and Handling :

- All acyl and alkyl chlorides demand rigorous moisture control. For instance, acetyl chloride’s flammability and 2-methoxyethoxymethyl chloride’s HCl release necessitate specialized storage .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Group | Reactivity |

|---|---|---|---|

| 2-Ethoxycinnamoyl chloride | C₁₁H₁₁ClO₂ | Acyl chloride (-COCl) | Moderate acylation |

| 2',6'-Dichlorocinnamoyl chloride | C₉H₅Cl₃O | Acyl chloride + Cl substituents | High acylation |

| Acetyl chloride | C₂H₃ClO | Acyl chloride | Extreme acylation |

| 2-Methoxyethoxymethyl chloride | C₄H₉ClO₂ | Alkyl chloride | Nucleophilic substitution |

Notes on Evidence Limitations

- Direct data on 2-ethoxycinnamoyl chloride are sparse in the provided evidence; inferences are drawn from structurally related compounds (e.g., cinnamoyl chlorides, acetyl chloride).

- Safety protocols and reactivity profiles are generalized based on functional group chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.